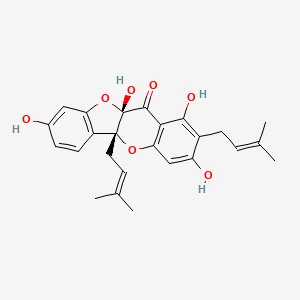

Sanggenol F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Sanggenol F was synthesized as a racemic mixture of natural (+)-sanggenol F . A concise and efficient total synthesis of Sanggenol F in racemic form has been completed via a sequence of 15 steps with an overall yield of 3.1%, starting from commercially available 2,4,6-trihydroxyacetophenone .Applications De Recherche Scientifique

Anticancer Properties

- Ovarian Cancer Cells: Sanggenol L, closely related to Sanggenol F, demonstrated cytotoxic and antiproliferative effects in ovarian cancer cells. It induces apoptosis via caspase activation and NF-κB/IκBα phosphorylation inhibition, suggesting its potential as a chemotherapeutic agent (Nam et al., 2016).

- Melanoma Skin Cancer Cells: Sanggenol L was found to induce apoptotic cell death in melanoma skin cancer cells through caspase cascades activation and apoptosis-inducing factor, highlighting its potential in melanoma treatment (Won & Seo, 2020).

- Prostate Cancer Cells: Sanggenol L induces apoptosis and cell cycle arrest in human prostate cancer cells, suggesting its efficacy in treating prostate cancer. This occurs via p53 activation and PI3K/Akt/mTOR signaling suppression (Won & Seo, 2020).

Hepatoprotective and Neuroprotective Activities

- Protective Effects: A study found that isoprenylated flavonoids from Morus alba, including Sanggenol F, displayed hepatoprotective and neuroprotective activities. These compounds showed protective effects against oxidative stress in HepG2 cells and cell death in HT22 cells (Jung et al., 2015).

Anti-Diabetic Effects

- Modifying Adipokines Expression: Sanggenol F has been found to exert anti-diabetic effects by promoting adipocyte differentiation and modifying adipokines expression. It enhances insulin sensitivity and upregulates beneficial adipokines in 3T3-L1 cells, suggesting potential in type 2 diabetes therapy (Zhu et al., 2017).

Synthesis and Isolation

- Total Synthesis: The total synthesis of Sanggenol F has been achieved, providing a means for its production and further study (Xiao et al., 2017).

Antidepressant Effects

- Serotonergic System Involvement: Sanggenon G, derived from the same root bark as Sanggenol F, showed antidepressant-like effects in rats. This suggests potential serotonergic system involvement, indicating a possible avenue for depression treatment (Lim et al., 2015).

Inflammatory Response Modulation

- Inhibition of IL-6 Production: Prenylated flavonoids from Morus alba, including Sanggenol F, inhibited IL-6 production in TNF-α stimulated cells, suggesting their role in anti-inflammatory regulation (Chang et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5aR,10aS)-1,3,8,10a-tetrahydroxy-2,5a-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-13(2)5-7-16-18(27)12-20-21(22(16)28)23(29)25(30)24(31-20,10-9-14(3)4)17-8-6-15(26)11-19(17)32-25/h5-6,8-9,11-12,26-28,30H,7,10H2,1-4H3/t24-,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSLDXCGUETMJ-JWQCQUIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3(C4=C(C=C(C=C4)O)OC3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C2=C(C=C1O)O[C@@]3(C4=C(C=C(C=C4)O)O[C@@]3(C2=O)O)CC=C(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 66547332 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)

![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)